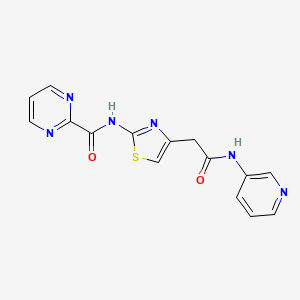
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Aplicaciones Científicas De Investigación
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiazole derivatives can vary depending on their biological activity. Some compounds exhibit substantial antiviral activity , while others have been evaluated for their anti-tubercular activity . The exact mechanism of action for this specific compound is not provided in the available resources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction where a pyridine derivative reacts with the thiazole intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving a suitable amidine and a β-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and penicillin.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine (vitamin B6).
Pyrimidine Derivatives: Compounds such as cytosine, thymine, and uracil, which are nucleobases in DNA and RNA.
Uniqueness
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide is unique due to its multi-ring structure, which imparts a combination of biological activities not commonly found in simpler compounds . This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c22-12(19-10-3-1-4-16-8-10)7-11-9-24-15(20-11)21-14(23)13-17-5-2-6-18-13/h1-6,8-9H,7H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOBQMUMZZMBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
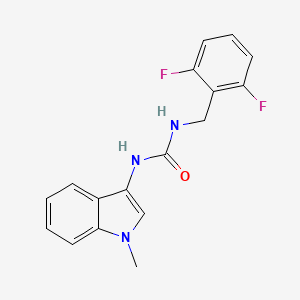
![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2932506.png)
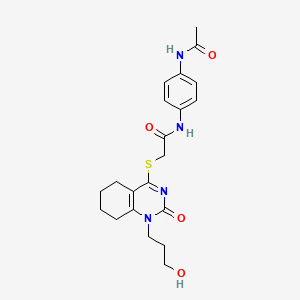
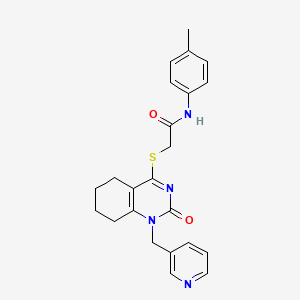
![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)
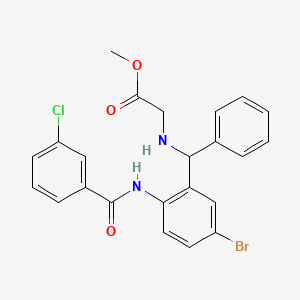
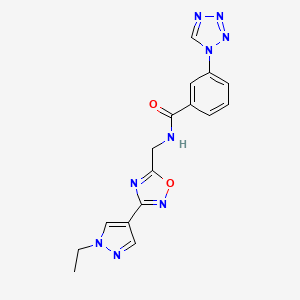
![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2932518.png)
![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)
![1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2932522.png)
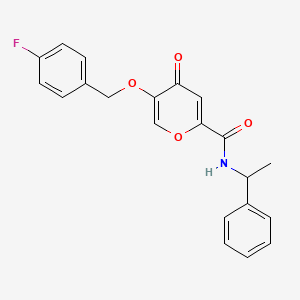
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)
